molecular formula C28H23N3O3S B2877875 (E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 182171-09-1

(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2877875
CAS RN: 182171-09-1
M. Wt: 481.57
InChI Key: UQFXNSJQRVTISP-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H23N3O3S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized novel compounds derived from structures similar to the compound of interest, exploring their chemical properties and potential applications. For example, the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, from precursor molecules, has been reported to yield compounds with significant biological activities (Abu‐Hashem et al., 2020). These syntheses often aim to explore the structure-activity relationships (SAR) of these compounds.

Biological Activities

Several studies have focused on evaluating the biological activities of thiazolopyrimidine derivatives and related compounds. For instance, their anti-inflammatory, analgesic, and antimicrobial properties have been investigated, showing that these compounds can serve as potent inhibitors of cyclooxygenase enzymes and possess significant antimicrobial activity (Hassan et al., 2014; Maddila et al., 2012). These findings indicate the potential of thiazolopyrimidines in developing new therapeutic agents.

Anticancer Potential

The cytotoxicity and anticancer potential of thiazolopyrimidine derivatives have been assessed, revealing their effectiveness against various cancer cell lines. For example, the study by Hassan et al. (2015) investigated the cytotoxic activity of pyrazolopyrimidines and related Schiff bases against human cancer cell lines, providing insights into their potential as anticancer agents (Hassan et al., 2015).

Structural and Conformational Analysis

Research has also focused on the structural modifications and conformational analysis of thiazolopyrimidines, offering insights into their supramolecular aggregation and interaction patterns. This type of study aids in understanding the molecular basis of the biological activities of these compounds (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-18-24(26(32)30-21-11-7-4-8-12-21)25(20-9-5-3-6-10-20)31-27(33)23(35-28(31)29-18)17-19-13-15-22(34-2)16-14-19/h3-17,25H,1-2H3,(H,30,32)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFXNSJQRVTISP-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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